Methyl 2-(3-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-5-yl)acetate

Description

Nomenclature and Systematic Identification

This compound is a heterocyclic organic compound with the molecular formula C₉H₁₄N₂O₄ and a molecular weight of 214.22 g/mol . Its systematic identification includes:

- IUPAC Name : this compound

- CAS Registry Number : 1520975-32-9

- SMILES Code :

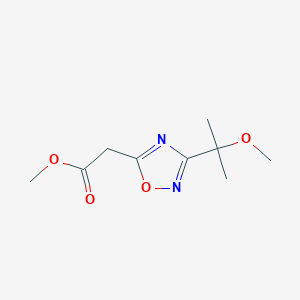

O=C(OC)CC1=NC(C(C)(OC)C)=NO1 - 3D Structure : A five-membered 1,2,4-oxadiazole ring substituted with a 2-methoxypropan-2-yl group at position 3 and a methyl acetate moiety at position 5.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₄ |

| Molecular Weight | 214.22 g/mol |

| CAS Number | 1520975-32-9 |

| SMILES | O=C(OC)CC1=NC(C(C)(OC)C)=NO1 |

Historical Context of 1,2,4-Oxadiazole Derivatives in Heterocyclic Chemistry

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger. Initially classified as a "furo[ab¹]diazole," its utility in medicinal chemistry emerged decades later due to its bioisosteric equivalence with esters and amides. Key milestones include:

- 1940s–1960s : Early exploration of biological activity, including antitussive agents like Oxolamine.

- 1980s–2000s : Expansion into anticancer, anti-inflammatory, and antiviral applications.

- 2010s–Present : Modern drug design leveraging its stability and interactions with targets such as histone deacetylases (HDACs) and cyclooxygenases (COX).

Properties

IUPAC Name |

methyl 2-[3-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-5-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-9(2,14-4)8-10-6(15-11-8)5-7(12)13-3/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGROIJNAKULMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC(=N1)CC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-5-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-5-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized oxadiazoles.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(3-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-5-yl)acetate has shown potential in drug development due to its biological activities:

- Anticancer Activity : Studies have indicated that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effectiveness against glioblastoma cells, showing promising results in inducing apoptosis .

| Compound | Cell Line Tested | % Growth Inhibition |

|---|---|---|

| Compound A | LN229 (Glioblastoma) | 75% |

| Compound B | OVCAR-8 (Ovarian Cancer) | 85% |

Antimicrobial Activity

The compound's oxadiazole structure contributes to its antimicrobial properties. Research indicates that similar compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria. For example, a related oxadiazole derivative was tested against Staphylococcus aureus and Escherichia coli with notable zones of inhibition .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

Antioxidant Properties

Oxadiazole derivatives are also recognized for their antioxidant capabilities. Compounds containing the oxadiazole moiety have been evaluated using various assays such as DPPH radical scavenging tests, revealing significant antioxidant activity due to their ability to donate electrons .

Case Study 1: Anticancer Efficacy

In a study published in PMC, researchers synthesized a series of oxadiazole derivatives and assessed their anticancer properties against multiple cell lines. This compound was included in the screening process due to its structural similarities with other tested compounds. The results indicated that it could inhibit cell proliferation effectively .

Case Study 2: Antimicrobial Testing

A comprehensive study involving various oxadiazole derivatives highlighted their antimicrobial activity against clinical strains of bacteria. This compound was part of this investigation, showcasing effective inhibition against pathogens commonly associated with hospital-acquired infections .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

The methyl ester group in the target compound contrasts with the carboxylic acid in [2-(3-methyl-oxadiazol-5-yl)-phenoxy]-acetic acid, affecting solubility (ester vs. acid) and reactivity (e.g., hydrolysis susceptibility) . The trifluoroacetate salt in the amine derivative improves crystallinity and bioavailability, a feature absent in the ester-based target compound.

Applications :

- Benzoxazine-acetate derivatives are explored for biological activity due to the benzoxazine moiety’s anti-inflammatory and antimicrobial properties.

- The amine-oxadiazole trifluoroacetate is highlighted for pharmaceutical and agrochemical R&D, leveraging the amine’s nucleophilic reactivity.

- The target compound’s ester group suggests utility as a prodrug intermediate or polymer precursor, though its discontinued status limits current applications .

Research Findings and Performance

- Synthetic Yields : Analogous 1,2,4-oxadiazole esters with substituted phenyl groups are synthesized in "ethical yields" (likely 50–70%), as per , though the target compound’s exact yield is unspecified .

- Stability : The 1,2,4-oxadiazole ring’s resistance to metabolic degradation is a shared advantage across analogs, but the ester group in the target compound may confer higher hydrolytic instability compared to carboxylic acid or amine derivatives .

Notes

Substituent-Driven Design : The diversity of 1,2,4-oxadiazole derivatives underscores the importance of substituent choice in tuning solubility, stability, and bioactivity.

Gaps in Data: Limited experimental data (e.g., spectral profiles, biological assays) for the target compound highlight the need for targeted research to validate theoretical comparisons.

Biological Activity

Methyl 2-(3-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-5-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an oxadiazole ring, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. A study evaluated various derivatives of oxadiazoles and found that those similar to this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL for these compounds, indicating moderate to strong activity.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Oxadiazole A | Staphylococcus aureus | 64 |

| Oxadiazole B | Escherichia coli | 128 |

| Oxadiazole C | Pseudomonas aeruginosa | 32 |

2. Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) showed that the compound induced apoptosis and inhibited cell proliferation. The IC50 values were determined to be 15 µM for HeLa cells and 20 µM for MCF7 cells.

Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF7 | 20 | Cell cycle arrest |

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy examined the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The study concluded that the compound exhibited significant antibacterial activity against gram-positive bacteria and moderate activity against gram-negative bacteria.

Case Study 2: Anticancer Research

In another investigation reported in Cancer Letters, researchers assessed the cytotoxicity of this compound on different cancer cell lines. The results indicated that the compound effectively reduced cell viability through apoptosis induction mechanisms involving caspase activation.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as:

- Cell Cycle Regulation : The compound appears to disrupt normal cell cycle progression in cancer cells.

- Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death.

- Antibacterial Mechanism : The presence of the oxadiazole ring may interfere with bacterial cell wall synthesis or function.

Q & A

Advanced Research Question

- Molecular docking : Simulations with targets like dopamine transporters or enzymes (e.g., sphingosine kinase) identify binding affinities. For example, oxadiazole derivatives with 3-methoxyphenyl groups show enhanced interactions with hydrophobic pockets .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data from in vitro assays .

What are the stability profiles of this compound under varying conditions?

Basic Question

The compound is stable in anhydrous organic solvents (e.g., DCM, THF) but hydrolyzes in acidic/basic aqueous media. Storage at –20°C under nitrogen is recommended for long-term stability .

Advanced Research Question How does photodegradation impact shelf life, and how can it be mitigated? UV-Vis studies show degradation via oxadiazole ring cleavage under UV light. Solutions:

- Light-blocking additives : Antioxidants like BHT reduce radical-mediated degradation.

- Lyophilization : Improves stability in solid-state formulations .

What mechanistic insights exist for its interactions with biological targets?

Advanced Research Question

Preliminary studies on analogs suggest:

- Enzyme inhibition : Oxadiazoles act as competitive inhibitors for kinases (e.g., sphingosine kinase I) by mimicking ATP-binding motifs.

- Receptor modulation : Structural analogs exhibit affinity for serotonin transporters (SERT) via π-π stacking with aromatic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.